

# UV-Vis spectrophotometry for Acid Brown 425 analysis

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## Compound of Interest

Compound Name: Acid Brown 425

Cat. No.: B1168376

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An Application Note for the Quantitative Analysis of **Acid Brown 425** using UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Acid Brown 425** is a synthetic azo metal complex dye used extensively in the textile, leather, and paper industries.[1][2][3] Its chemical formula is  $C_{20}H_{16}N_4O_7S$ , with a molecular weight of 456.43 g/mol .[1][4] As a quality control and research requirement, it is crucial to have a reliable and straightforward method for the quantitative analysis of this dye.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, rapid, and widely accessible analytical technique for determining the concentration of chromophore-containing compounds in solution.[5] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For **Acid Brown 425**, which is characterized by strong absorption in the visible region, UV-Vis spectrophotometry serves as a primary approach for determining dye content.[1] The typical wavelength of maximum absorption ( $\lambda_{max}$ ) for brown acid dyes falls between 400 and 500 nm.[1]

This application note provides a detailed protocol for the quantitative determination of **Acid Brown 425** in aqueous solutions using UV-Vis spectrophotometry, including the preparation of standards and the generation of a calibration curve.

## Principle

The quantitative analysis of **Acid Brown 425** is achieved by measuring its absorbance at its wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). A calibration curve is first constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample of **Acid Brown 425** can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.[\[6\]](#)[\[7\]](#)

## Key Properties and Data

The essential chemical and spectroscopic properties of **Acid Brown 425** are summarized below.

Property	Value	Reference
CAS Number	119509-49-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Chemical Class	Azo Metal Complex	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	<chem>C20H16N4O7S</chem>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	456.43 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Physical Appearance	Brown Powder	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble in water	<a href="#">[3]</a> <a href="#">[9]</a>
Typical $\lambda_{\text{max}}$ Range	400 - 500 nm	<a href="#">[1]</a>
Detection Limits	2 - 12 $\mu\text{g}/\text{mL}$	<a href="#">[1]</a>

## Experimental Protocol

### Materials and Reagents

- **Acid Brown 425** powder ( $\geq 98\%$  dye content)[\[1\]](#)[\[3\]](#)
- Deionized (DI) water or other suitable transparent solvent[\[10\]](#)[\[11\]](#)
- Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

- Graduated pipettes or calibrated micropipettes
- Quartz or plastic cuvettes (1 cm path length)
- Analytical balance

## Instrument Setup

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Warm-up: Allow the instrument's lamps to warm up for at least 30-60 minutes before use to ensure a stable output.[\[10\]](#)
- Scan Range: Set the wavelength range to 300-700 nm to identify the  $\lambda_{max}$ .
- Blank: Use the same solvent (e.g., deionized water) that was used to prepare the samples as the blank reference.

## Preparation of Stock Solution (e.g., 100 mg/L)

- Accurately weigh 10.0 mg of **Acid Brown 425** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 50-70 mL of deionized water to the flask and sonicate or swirl gently until the dye is completely dissolved.
- Once dissolved, dilute the solution to the 100 mL mark with deionized water.
- Invert the flask several times to ensure the solution is homogeneous. This is the 100 mg/L (100  $\mu$ g/mL) stock solution.

## Preparation of Standard Solutions

Prepare a series of standard solutions from the stock solution using serial dilutions. The example below creates standards with concentrations of 2, 4, 8, 12, and 16  $\mu$ g/mL in 10 mL volumetric flasks.

Target Conc. (µg/mL)	Volume of 100 µg/mL Stock Solution (mL)	Final Volume (mL)
2	0.2	10
4	0.4	10
8	0.8	10
12	1.2	10
16	1.6	10

Procedure for preparing the 2 µg/mL standard:

- Pipette 0.2 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
- Dilute to the mark with deionized water.
- Cap the flask and invert several times to mix thoroughly.
- Repeat this process for the remaining standard solutions.

## Sample Preparation

- If the sample is solid, dissolve a precisely weighed amount in a known volume of deionized water.
- If the sample is a liquid, it may need to be diluted to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
- Filter the final sample solution if any particulate matter is present to avoid light scattering effects.

## Measurement Procedure

- Determine  $\lambda_{max}$ :
  - Fill a cuvette with one of the mid-range standard solutions (e.g., 8 µg/mL).

- Place the cuvette in the spectrophotometer.
- Perform a wavelength scan from 700 nm down to 300 nm.
- Identify the wavelength that gives the maximum absorbance ( $\lambda_{\text{max}}$ ). This  $\lambda_{\text{max}}$  will be used for all subsequent measurements.[\[7\]](#)
- Generate Calibration Curve:
  - Set the spectrophotometer to measure absorbance at the determined  $\lambda_{\text{max}}$ .
  - Zero the instrument using a cuvette filled with the blank (deionized water).
  - Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling to ensure accuracy.
  - Record the absorbance for each standard.
- Measure Unknown Sample:
  - Measure the absorbance of the prepared unknown sample solution at the same  $\lambda_{\text{max}}$ .
  - If the absorbance is higher than the most concentrated standard, dilute the sample further and re-measure.[\[7\]](#)

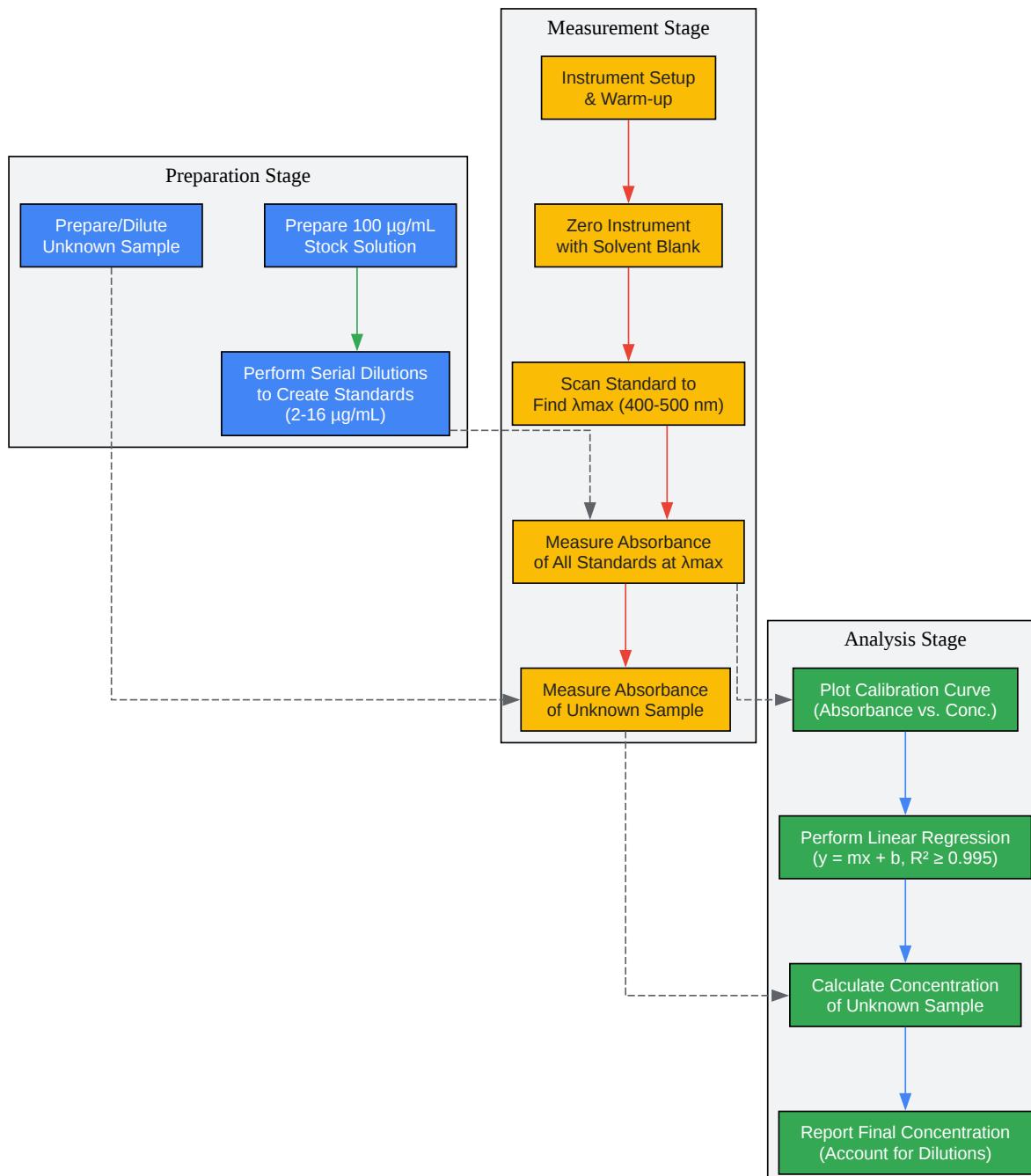
## Data Analysis

- Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
- Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form  $y = mx + b$ , where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'b' is the y-intercept. A good calibration curve should have a coefficient of determination ( $R^2$ ) value of  $\geq 0.995$ .
- Calculate Unknown Concentration: Use the measured absorbance of the unknown sample ('y') and the linear regression equation to calculate its concentration ('x').

Concentration (x) = (Absorbance (y) - b) / m

- Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

## Experimental Workflow Diagram

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Caption: Workflow for quantitative analysis of **Acid Brown 425**.

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